![molecular formula C23H24N6O3S B2648389 5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-22-7](/img/structure/B2648389.png)
5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol” is a complex organic molecule. It contains several functional groups, including a benzylpiperazinyl group, a nitrophenyl group, and a thiazolotriazolol group .
Chemical Reactions Analysis
The compound may undergo various chemical reactions due to the presence of several reactive functional groups. For instance, the nitro group can participate in reduction reactions, and the piperazine ring can undergo reactions with acids and bases .Scientific Research Applications
Antioxidant and Glucosidase Inhibitors
Compounds containing piperazine or morpholine skeletons, similar to the structure of interest, have been synthesized and evaluated for their antioxidant activities and glucosidase inhibitory potential. For example, novel 2-(aryl)-6-morpholin-4-yl(or 4-methylpiperazin-1-yl)-1H-benzimidazole derivatives exhibited significant antioxidant activities and glucosidase inhibitory potential, suggesting their utility in medicinal chemistry for managing oxidative stress-related conditions and diabetes (Özil, Baltaş, & Parlak, 2018).
Antimicrobial Activities
Research into triazole derivatives, which are structurally related to the thiazolo[3,2-b][1,2,4]triazol moiety, has identified several compounds with significant antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have been synthesized and found to possess good or moderate antimicrobial activities against various microorganisms, highlighting the potential of these compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Potential
Compounds incorporating the piperazin-1-yl group have been evaluated for their anticancer potential. For example, a series of 3-aryl-6-(N-methylpiperazin)-1,2,4-triazolo[3,4-a]phthalazines were synthesized and showed significant anticancer activity against various human cancer cell lines. This demonstrates the potential of structurally related compounds in cancer therapy (Romero et al., 2020).
Pharmacokinetics and New Pharmacological Agents
Studies on the pharmacokinetics of novel conjugates involving triazol and piperazine components have provided insights into their potential as pharmacological agents. For instance, a comparative study of the pharmacokinetics of levofloxacin and triazavirine, as well as a related conjugate, showed improved bioavailability and lower elimination rates, indicating potential benefits for therapy effectiveness at reduced dosages (Blazhennikova et al., 2015).
properties
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-nitrophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O3S/c1-16-24-23-28(25-16)22(30)21(33-23)20(18-7-9-19(10-8-18)29(31)32)27-13-11-26(12-14-27)15-17-5-3-2-4-6-17/h2-10,20,30H,11-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQNKKYWVOJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)CC5=CC=CC=C5)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.